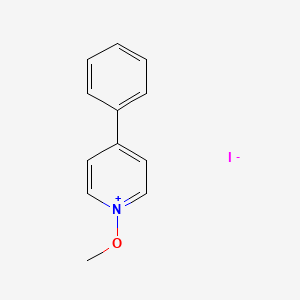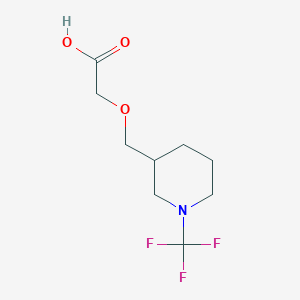
5-Hexylindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylindane typically involves the alkylation of indane with hexyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
Indane+Hexyl HalideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hexylindane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indane ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd catalyst.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
5-Hexylindane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hexylindane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Indane: The parent compound of 5-Hexylindane, lacking the hexyl group.
1-Hexyl-2,3-dihydro-1H-indene: A structural isomer with the hexyl group attached at a different position.
Hexylbenzene: A simpler compound with a hexyl group attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of both the indane structure and the hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.
Eigenschaften
CAS-Nummer |
54889-55-3 |
|---|---|
Molekularformel |
C15H22 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H22/c1-2-3-4-5-7-13-10-11-14-8-6-9-15(14)12-13/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
HCJRTBCEQLVXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

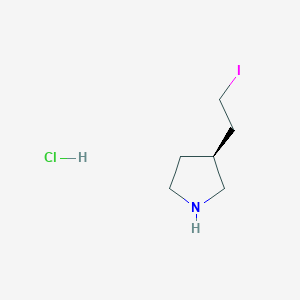
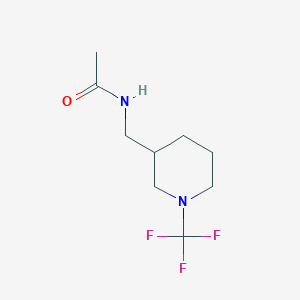
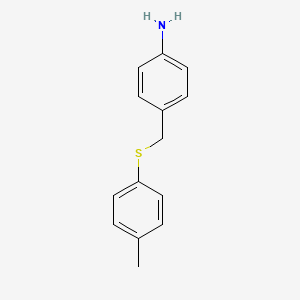

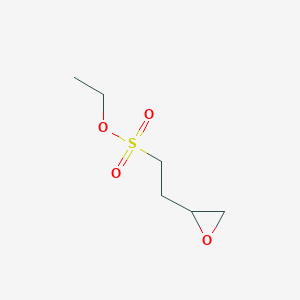
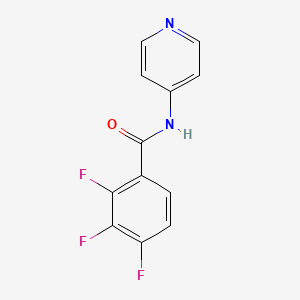
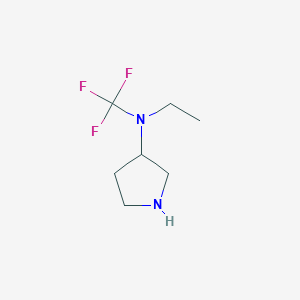
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

